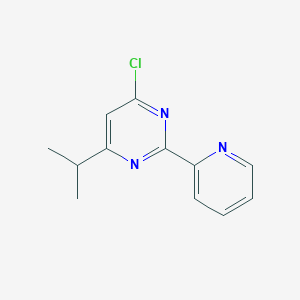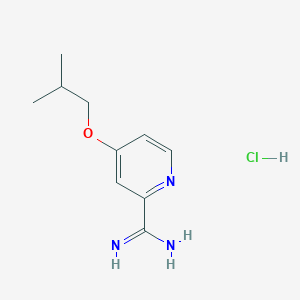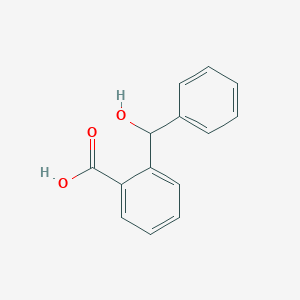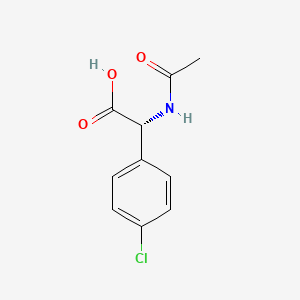
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine is a chemical compound with the molecular formula C11H11ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is of interest due to its unique structure, which includes a chlorine atom and a cyclohexene ring attached to the purine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine typically involves the reaction of 6-chloropurine with cyclohex-2-en-1-yl derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the cyclohexene ring or the purine core.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.
Aplicaciones Científicas De Investigación
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the cyclohexene ring can influence the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
6-chloropurine: A simpler derivative of purine with a chlorine atom at the 6-position.
9-(cyclohex-2-en-1-yl)-9H-purine: Similar to the compound but without the chlorine atom.
Uniqueness
6-chloro-9-(cyclohex-2-en-1-yl)-9H-purine is unique due to the presence of both the chlorine atom and the cyclohexene ring. This combination can result in distinct chemical properties and biological activities compared to other purine derivatives.
Propiedades
Número CAS |
91066-65-8 |
|---|---|
Fórmula molecular |
C11H11ClN4 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
6-chloro-9-cyclohex-2-en-1-ylpurine |
InChI |
InChI=1S/C11H11ClN4/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h2,4,6-8H,1,3,5H2 |
Clave InChI |
XUWXXYRPSCHFJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)N2C=NC3=C2N=CN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)





![2-Phenyl-1,4-dihydroimidazo[4,5-b]indole](/img/structure/B11876944.png)
![Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-](/img/structure/B11876949.png)



![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11876970.png)

